![molecular formula C15H13N B14751012 1,3-Dimethylbenzo[f]quinoline CAS No. 834-98-0](/img/structure/B14751012.png)
1,3-Dimethylbenzo[f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylbenzo[f]quinoline is a heterocyclic aromatic compound with the molecular formula C15H13N It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethylbenzo[f]quinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of β-aryl propionitrile derivatives with aryl lithiums and water can produce 1,3-diphenylpropan-1-imines, which are then treated with N-iodosuccinimide via iminyl radical-mediated cyclization under transition metal-free conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethylbenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydrogenated quinoline derivatives, and various substituted quinolines .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylbenzo[f]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dimethylbenzo[f]quinoline involves its interaction with specific molecular targets and pathways. For instance, some derivatives of benzo[f]quinoline have been shown to interact with ATP synthase and topoisomerase II, inhibiting their activity and leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethylbenzo[f]quinoline can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: Another methyl-substituted quinoline with different properties.
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
834-98-0 |
|---|---|
Molekularformel |
C15H13N |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1,3-dimethylbenzo[f]quinoline |
InChI |
InChI=1S/C15H13N/c1-10-9-11(2)16-14-8-7-12-5-3-4-6-13(12)15(10)14/h3-9H,1-2H3 |
InChI-Schlüssel |
TXCVRHZUZDGWBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


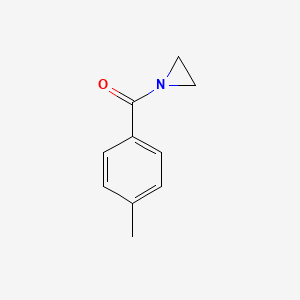

![3-Pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14750937.png)

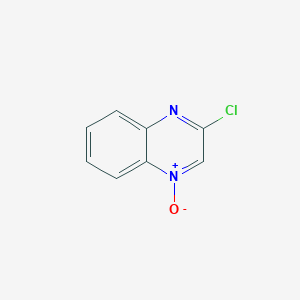
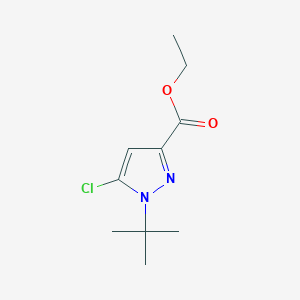
![1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14750951.png)

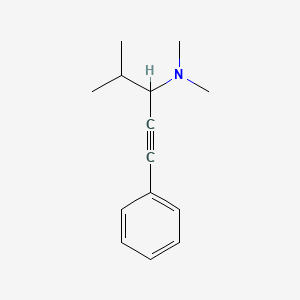
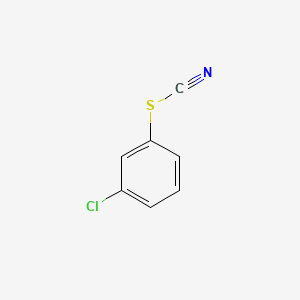
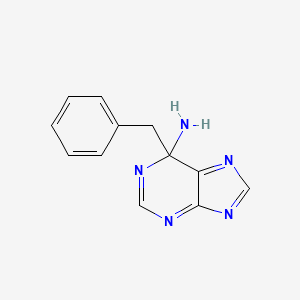

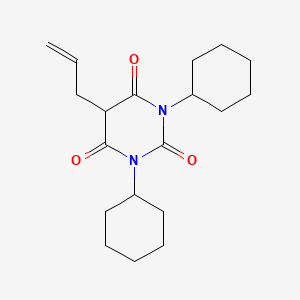
![1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy-](/img/structure/B14751002.png)
